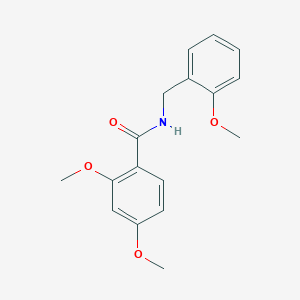
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile, also known as ETAS, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile is its potential therapeutic applications in various scientific fields, making it a versatile compound for research. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile. One direction is to further elucidate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to explore its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
In conclusion, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile is a promising compound with potential therapeutic applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential use in clinical settings.
Synthesis Methods
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 5-ethyl-2-thiophene carboxaldehyde with phenylsulfonyl chloride, followed by the reaction with acrylonitrile. The resulting product is purified through column chromatography and recrystallization.
Scientific Research Applications
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neuroscience, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to modulate the immune response, making it a potential candidate for treating autoimmune diseases.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(5-ethylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-2-12-8-9-13(19-12)10-15(11-16)20(17,18)14-6-4-3-5-7-14/h3-10H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHKTBKOMLTKSO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-ethylthiophen-2-yl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)
![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)


![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)